molecular formula C5H7N3O B067931 1H-Pyrrole-1-carbohydrazide CAS No. 169156-69-8

1H-Pyrrole-1-carbohydrazide

Cat. No. B067931
M. Wt: 125.13 g/mol
InChI Key: USPPYQNUHCYDKW-UHFFFAOYSA-N
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Description

“1H-Pyrrole-1-carbohydrazide” is a chemical compound that is not well-documented in the literature. It is a derivative of pyrrole, which is a five-membered aromatic heterocycle . The carbohydrazide group attached to the pyrrole ring could potentially impart interesting chemical and biological properties to the molecule .

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • Pyrrole carbohydrazides have been used as ligands in copper-catalyzed amination reactions of aryl halides, demonstrating efficiency in promoting reactions under environmentally benign conditions like microwave irradiation or conventional heating without inert gas protection (Xie et al., 2010).
  • Pharmacological Applications :

    • Certain pyrrole carbohydrazide derivatives exhibit significant analgesic and anti-inflammatory activities, showing potential as antinociceptive agents and offering an alternative to traditional pain relief drugs (Murineddu et al., 2001).
    • Synthesized compounds from this class have shown diverse biological activities, such as antibacterial, antifungal, and anthelmintic properties, indicating their potential in medical and pharmaceutical applications (Bhardwaj & Sharma, 2021).
  • Materials Science and Molecular Engineering :

    • Pyrrole carbohydrazides have been studied for their potential in non-linear optical (NLO) applications due to their favorable hyperpolarizability properties, making them suitable for use in optoelectronic devices (Rawat & Singh, 2015).
  • Sensing and Detection :

    • Novel compounds derived from pyrrole carbohydrazides have been developed for the detection of copper(II) ions in aqueous solutions, showcasing a distinct color change as an indicator, which is significant in environmental monitoring and analytical chemistry (Bhattacharyya et al., 2016).
  • Corrosion Inhibition :

    • Derivatives of 1H-pyrrole-2,5-dione, a related compound, have been found to be effective corrosion inhibitors for carbon steel, suggesting their utility in industrial applications to enhance material longevity (Zarrouk et al., 2015).

Future Directions

The future directions for the study of “1H-Pyrrole-1-carbohydrazide” could involve elucidating its synthesis pathway, studying its chemical reactivity, determining its physical and chemical properties, and exploring its potential biological activities. Given the diverse biological activities exhibited by many pyrrole derivatives, “1H-Pyrrole-1-carbohydrazide” could potentially be a molecule of interest in medicinal chemistry .

properties

IUPAC Name

pyrrole-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-7-5(9)8-3-1-2-4-8/h1-4H,6H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPPYQNUHCYDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571090
Record name 1H-Pyrrole-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-1-carbohydrazide

CAS RN

169156-69-8
Record name 1H-Pyrrole-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
AB Shaik, S Begum, S Dodoala, B Koganti - Iranian Journal of Pharmaceutical …, 2021 - ijps.ir
Aza analogs of peptides are used in the treatment of cancer and neurodegenerative disorders. The clinical approval of goserelin for the treatment of prostate cancer proves the …
Number of citations: 2 www.ijps.ir
MMH Arief, WIA El–Dougdoug, MA Sayed - Basic Environm. Sci, 2019 - jbesci.org
… Reaction of compound 2 with maleic Formation of (Z)-N-(1-acetyl-2-oxoindolin-3-ylidene)2,5-dioxo-2,5 dihydro- 1H-pyrrole-1-carbohydrazide 7a White crystal, mp = 210 – 212 Co, yield (…
Number of citations: 3 jbesci.org

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